Welcome to the BenchChem Online Store!
molecular formula C12H16N2 B8538103 (1H-Indol-7-ylmethyl)propylamine

(1H-Indol-7-ylmethyl)propylamine

Cat. No. B8538103
M. Wt: 188.27 g/mol
InChI Key: SSAJMCWGYYOEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058425B2

Procedure details

Add propyl amine (3.66 g, 62.07 mmol) to a solution of indole-7-carboxaldehyde (3.0 g, 20.68 mmol) and acetic acid (2.65 ml, 41.3 mmol) in toluene (100 ml). Heat at reflux constantly removing water with a Dean Stark apparatus. Concentrate the reaction under reduced pressure and re-dissolve in methanol. Gently add sodium borohydride (0.39 g, 10.34 mmol). Stir for 1 hour at room temperature, concentrate, and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Concentrate the organic layers under reduced pressure. Compound carried onto next step without purification.
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[NH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[CH:14]=O)[CH:7]=[CH:6]1.C(O)(=O)C.[BH4-].[Na+]>C1(C)C=CC=CC=1.CO.O>[NH:4]1[C:14]2[C:3](=[CH:9][CH:10]=[CH:11][C:12]=2[CH2:13][NH:5][CH2:6][CH2:7][CH3:8])[CH:2]=[CH:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.66 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=O
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate and saturated aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layers under reduced pressure
CUSTOM
Type
CUSTOM
Details
Compound carried onto next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C=CC2=CC=CC(=C12)CNCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.